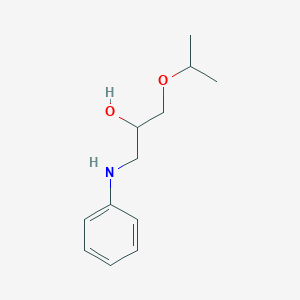

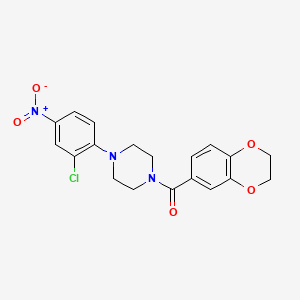

![molecular formula C16H16N4O B4986463 6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)

6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a unique chemical with the linear formula C16H16N4O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green and environmentally benign protocol for the synthesis of pharmaceutically active 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in aqueous medium has been described . Another study reported the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles by the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate at 80 °C under solvent-free conditions .Applications De Recherche Scientifique

Therapeutic Potential

The compound belongs to the class of dihydropyrano[2,3-c]pyrazoles , which are known for their wide applications in medicinal and pharmaceutical chemistry . They are known for their anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicida , and kinase inhibitory activities .

Anti-Tubercular Activity

Imidazole containing compounds, which are structurally similar to dihydropyrano[2,3-c]pyrazoles, have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Green Synthesis

The compound can be synthesized using CoCeO2 (nanoparticles) as an efficient, reusable, and heterogeneous catalyst in aqueous medium . This method is environmentally friendly and aligns with the principles of green chemistry.

Inhibition of Serine Hydroxymethyltransferase (SHMT)

Building from a pyrazolopyran scaffold that inhibits plant SHMT, small-molecule dual inhibitors of human SHMT1/2 have been identified . This suggests potential applications of the compound in the development of SHMT inhibitors.

Anticancer Activity

Dihydropyrano[2,3-c]pyrazoles, including the compound , have been reported to show anticancer activity .

Antimicrobial Activity

The compound may also have antimicrobial properties, as suggested by studies on similar dihydropyrano[2,3-c]pyrazoles .

Anti-Inflammatory Activity

Research has indicated that dihydropyrano[2,3-c]pyrazoles have anti-inflammatory properties , suggesting potential applications of the compound in the treatment of inflammatory diseases.

Insecticidal and Molluscicidal Activities

Dihydropyrano[2,3-c]pyrazoles have been reported to show insecticidal and molluscicidal activities , indicating potential use of the compound in pest control.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . The interaction of the compound with its targets and the resulting changes would require further experimental studies for a definitive understanding.

Result of Action

Similar compounds have been known to exhibit a wide variety of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-hiv, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects .

Propriétés

IUPAC Name |

6-amino-3-phenyl-4-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-9(2)12-11(8-17)15(18)21-16-13(12)14(19-20-16)10-6-4-3-5-7-10/h3-7,9,12H,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFLMYRETVZUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-cyano-4-isopropyl-3-phenyl-2h,4h-pyrano[2,3-c]pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)

![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)

![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)

![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)

![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)

![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)